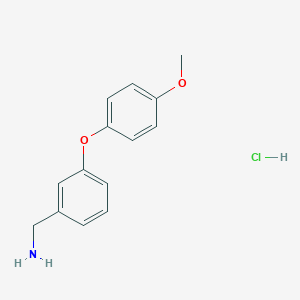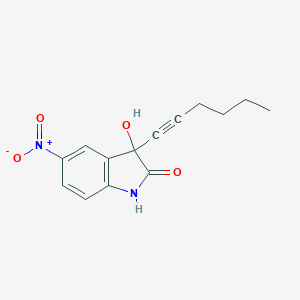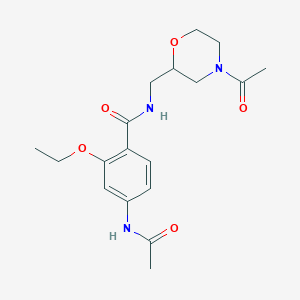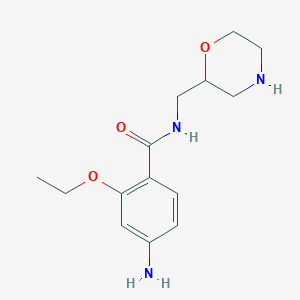
Hexadecanal
Overview
Description
Hexadecanal is an organic compound with the chemical formula C16H32O . It is found in human skin, saliva, and feces . It has been observed to have a calming effect on mice .
Synthesis Analysis
Hexadecanal can be synthesized from Hexadecanol . Another study found that Hexadecanal can be derived from chlorophyll hydrolysis in plants .
Molecular Structure Analysis
Hexadecanal has a molecular formula of C16H32O . Its average mass is 240.425 Da and its monoisotopic mass is 240.245316 Da . It has 16 non-H bond(s), 1 multiple bond(s), 14 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .
Chemical Reactions Analysis
Hexadecanal has been implicated as a mammalian-wide social chemosignal . It has been observed to affect human aggression, with sniffing Hexadecanal blocking aggression in men but triggering aggression in women .
Physical And Chemical Properties Analysis
Hexadecanal has a density of 0.8±0.1 g/cm3, a boiling point of 297.8±3.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.8±3.0 kJ/mol and its flash point is 138.9±6.0 °C .
Scientific Research Applications
Hexadecanal as a Social Chemosignal
Hexadecanal (HEX) is a volatile compound that is sometimes emitted from human skin, breath, and feces . It has been implicated as a mammalian-wide social chemosignal . Interestingly, it has no detectable smell, but it appears to influence people’s behavior .
Influence on Aggression: In a study, it was found that sniffing HEX blocked aggression in men but triggered aggression in women . This marked dissociation was observed using validated behavioral paradigms .
Brain Activity: Functional brain imaging revealed that in both men and women, HEX increased activity in the left angular gyrus, an area implicated in the perception of social cues . HEX then modulated functional connectivity between the angular gyrus and a brain network implicated in social appraisal (temporal pole) and aggressive execution (amygdala and orbitofrontal cortex) in a sex-dependent manner consistent with behavior: increasing connectivity in men but decreasing connectivity in women .
Influence on Behavior: In an online economics game against other human or robot players, women who had sniffed the hexadecanal reacted more aggressively to the game, increasing the volume and blasting their opponents with 17.6 per cent greater intensity . The men, however, responded with 18.4 per cent less volume if they had inhaled the chemical, compared with those who hadn’t .
Neural Activity: Functional MRI scans of the participants’ brains showed that after sniffing hexadecanal, both men and women had increased activity in the parts of the brain associated with recognizing social cues . Then, when they felt provoked by the game, women had increased neural activity linking those regions to brain areas responsible for aggressive behavior . The same activity along neural connections in men, meanwhile, were reduced .
Safety and Hazards
Mechanism of Action
Target of Action
Hexadecanal, an organic compound with the chemical formula C16H32O , primarily interacts with two targets: Rhodopsin and Acyl-CoA-binding protein . Rhodopsin is a light-sensitive receptor protein involved in visual phototransduction, while Acyl-CoA-binding protein plays a crucial role in fatty acid metabolism by binding to Acyl-CoA esters.
Mode of Action
It’s known that hexadecanal can influence behavior in humans and other mammals, suggesting it may interact with these targets to modulate neural activity .
Biochemical Pathways
Hexadecanal is implicated in several biochemical pathways, including Sphingolipid Metabolism, Globoid Cell Leukodystrophy, Metachromatic Leukodystrophy (MLD), Gaucher Disease, Fabry Disease, and Krabbe Disease . These pathways are involved in lipid metabolism and several genetic disorders.
Pharmacokinetics
It’s known that hexadecanal is a by-product of metabolic processes in humans
Result of Action
Hexadecanal has been found to have a calming effect on mice . In humans, it has been observed to influence behavior, with men becoming calmer and women becoming more aggressive when exposed to Hexadecanal . Functional MRI scans have shown that sniffing Hexadecanal increases activity in the parts of the brain associated with recognizing social cues .
Action Environment
The action of Hexadecanal can be influenced by environmental factors. For instance, the compound is sometimes emitted from human skin, breath, and feces
properties
IUPAC Name |
hexadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOYUNMRJMEDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042039 | |
| Record name | Hexadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexadecanal | |
CAS RN |
629-80-1 | |
| Record name | Hexadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palmitaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 °C | |
| Record name | Hexadecanal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palmitaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexadecanal?
A1: Hexadecanal, also known as palmitaldehyde, has the molecular formula C16H32O and a molecular weight of 240.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize hexadecanal?
A2: Commonly used spectroscopic techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds like hexadecanal based on their retention time and mass-to-charge ratio of fragmented ions. [, , , , , , ]
- Infrared (IR) Spectroscopy: This method identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of its atomic nuclei. []
Q3: How is hexadecanal produced in biological systems?
A3: Hexadecanal is a fatty aldehyde often found as a component of plasmalogens, a class of phospholipids. It is released from these molecules upon cleavage of the vinyl ether bond. [, , , , ]
Q4: What are some biological roles of hexadecanal?
A4:
- Insect Pheromone: Hexadecanal serves as a minor component of the sex pheromone in various insect species, including the sugarcane borer (Diatraea saccharalis) and the rice stem borer (Chilo suppressalis). [, , , ]
- Odorant: In mammals, hexadecanal has been identified as a ligand for the odorant receptor OR37B, suggesting a potential role in olfactory perception. []
Q5: What is the role of hexadecanal in inflammation?
A5: During neutrophil activation, myeloperoxidase (MPO) produces hypochlorous acid (HOCl) which reacts with plasmalogens to generate 2-chlorohexadecanal (2-ClHDA). This chlorinated lipid can contribute to inflammation by increasing neutrophil-endothelial interactions and enhancing the production of reactive oxygen species (ROS). [, ]
Q6: How does glutathione (GSH) interact with 2-chlorohexadecanal?
A6: GSH, a potent antioxidant, can react with 2-ClHDA, forming a conjugate called hexadecanal-GSH. This reaction leads to the elimination of chlorine from the adduct. []
Q7: What is the significance of hexadecanal-GSH formation?
A7: The formation of hexadecanal-GSH suggests a potential detoxification mechanism for chlorinated fatty aldehydes like 2-ClHDA. This conjugate may play a role in inflammatory signaling. []
Q8: Does hexadecanal impact endothelial cell stiffness?
A8: Research suggests that chlorinated hexadecanal (2-ClHDA) can increase the cortical stiffness of microvascular endothelial cells. This effect is dependent on cell confluence and differs from the impact of non-chlorinated hexadecanal, which tends to decrease stiffness. []
Q9: How is hexadecanal relevant to food science?
A9: Hexadecanal contributes to the flavor profile of various foods, including dairy products, meat, and fruits. [, , ] Its presence can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). [, , ]
Q10: How does storage affect hexadecanal levels in food?
A10: Studies show that hexadecanal levels can fluctuate during food storage. For example, in turkey breast muscle, the dimethyl acetals of hexadecanal were monitored over 12 months of frozen storage using GC-MS. []
Q11: Are there any other notable applications of hexadecanal?
A11: Hexadecanal can be used as a starting material for the synthesis of other chemicals, including pharmaceuticals like L-threo-dihydrosphingosine (safingol), a compound with anti-cancer and anti-psoriatic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)











